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Potassium dibutylnaphthalenesulfonate - 85409-94-5

Potassium dibutylnaphthalenesulfonate

Catalog Number: EVT-13910358
CAS Number: 85409-94-5
Molecular Formula: C18H23KO3S
Molecular Weight: 358.5 g/mol
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Product Introduction

Synthesis Analysis

The synthesis of potassium dibutylnaphthalenesulfonate generally involves the sulfonation of dibutylnaphthalene using sulfuric acid or oleum, followed by neutralization with potassium hydroxide.

Methods:

  1. Sulfonation: Dibutylnaphthalene is treated with concentrated sulfuric acid at elevated temperatures (typically between 50-70°C) to introduce the sulfonate group onto the naphthalene ring.
  2. Neutralization: The resulting naphthalenesulfonic acid is then neutralized with potassium hydroxide to form potassium dibutylnaphthalenesulfonate.

Technical Details:

  • The reaction conditions (temperature, time, and concentration of reagents) must be carefully controlled to ensure high yield and purity of the final product.
  • The process may also involve purification steps such as crystallization or filtration to remove unreacted materials and byproducts .
Molecular Structure Analysis

Potassium dibutylnaphthalenesulfonate has a complex molecular structure characterized by its unique arrangement of atoms:

  • Molecular Formula: C₁₄H₁₈NaO₃S
  • Molecular Weight: Approximately 286.35 g/mol
  • Structure: The structure features a naphthalene core with two butyl groups attached at specific positions on the aromatic ring, along with a sulfonate group (-SO₃K) attached to one of the aromatic carbons.

The molecular structure can be represented as follows:

C14H18NaO3S\text{C}_{14}\text{H}_{18}\text{NaO}_{3}\text{S}

This configuration contributes to its properties as a surfactant and dispersing agent .

Chemical Reactions Analysis

Potassium dibutylnaphthalenesulfonate participates in various chemical reactions, primarily due to its functional groups:

  1. Acid-Base Reactions: The sulfonate group can react with strong acids to form corresponding sulfonic acids.
  2. Nucleophilic Substitution: The presence of the butyl groups allows for nucleophilic substitution reactions, where nucleophiles can replace hydrogen atoms on the butyl chains.
  3. Polymerization: Under certain conditions, it can act as a monomer in polymerization reactions, contributing to the formation of larger molecular structures.

These reactions are significant for its applications in industrial processes, particularly in formulations requiring surfactant properties .

Mechanism of Action

The mechanism of action for potassium dibutylnaphthalenesulfonate primarily revolves around its function as a surfactant:

  1. Surface Activity: The compound reduces surface tension when added to water, allowing for better wetting and spreading on surfaces.
  2. Emulsification: It stabilizes emulsions by preventing the coalescence of droplets due to its amphiphilic nature (having both hydrophilic and hydrophobic regions).
  3. Dispersal: It aids in dispersing solid particles in liquids, enhancing stability and uniformity in mixtures.

The effectiveness of this compound is attributed to its molecular structure, which allows it to interact favorably with both polar and non-polar substances .

Physical and Chemical Properties Analysis

Potassium dibutylnaphthalenesulfonate exhibits several notable physical and chemical properties:

These properties make it suitable for various applications in chemical formulations .

Applications

Potassium dibutylnaphthalenesulfonate has several scientific and industrial applications:

  1. Surfactants: Used in detergents and cleaning products due to its ability to reduce surface tension.
  2. Dispersants: Effective in stabilizing suspensions in paints, inks, and coatings.
  3. Emulsifiers: Employed in food processing and cosmetics for stabilizing emulsions.
  4. Plasticizers: Utilized in plastics manufacturing to improve flexibility and workability.
Synthetic Methodologies and Industrial Production

Sulfonation Pathways for Naphthalene Derivatives

Kinetic vs. Thermodynamic Control in Sulfonic Acid Isomer Formation

The sulfonation of naphthalene precursors represents a critical initial step in synthesizing potassium dibutylnaphthalenesulfonate, where reaction temperature exerts profound control over isomer distribution. At temperatures below 60°C, sulfonation preferentially yields the 1-dibutylnaphthalenesulfonic acid isomer as the kinetic product. This preference stems from the resonance stabilization in the transition state, where the arenium ion intermediate maintains aromaticity in one ring more effectively than its 2-isomer counterpart [7] [10]. The kinetic pathway proceeds through a lower-energy transition state (ΔH ≈ 111.68 kcal/mol) due to superior charge delocalization in the sigma complex [10].

Elevating the reaction temperature beyond 160°C shifts the equilibrium toward the 2-dibutylnaphthalenesulfonic acid isomer, the thermodynamic product. This isomer exhibits superior stability (ΔHf ≈ -77.32 kcal/mol vs. -75.36 kcal/mol for the 1-isomer) due to the elimination of steric strain between the bulky sulfonate group at position 1 and the hydrogen at position 8 [7] [10]. The reversibility of sulfonation enables this thermodynamic control, as prolonged heating allows for desulfonation-resulfonation equilibration [7]. Industrial reactors targeting the 2-isomer employ rapid mixing of fuming sulfuric acid (oleum) with preheated naphthalene derivatives at 160-180°C, achieving isomer ratios exceeding 8:1 in favor of the 2-position [9].

Table 1: Influence of Temperature on Naphthalene Sulfonation Isomer Distribution

Reaction TemperatureDominant IsomerControl MechanismKey Stabilizing FactorIsomer Ratio (1:2)
<60°C1-isomerKineticResonance stabilization95:5
80-100°CMixed isomersTransitionalCompeting effects60:40
>160°C2-isomerThermodynamicSteric avoidance5:95

Alkali Fusion Optimization for Potassium Salt Derivatization

Following sulfonation, alkali fusion transforms sulfonic acid intermediates into phenolic precursors essential for potassium dibutylnaphthalenesulfonate synthesis. This exothermic reaction requires precise temperature control between 280-320°C using molten potassium hydroxide as both reactant and solvent [9]. The fusion efficiency depends critically on the hydroxide-to-sulfonate molar ratio, with optimal results observed at 2.5:1 to 3:1 KOH:sulfonate. Below this ratio, incomplete conversion yields sulfonate-sulfonate byproducts; excess hydroxide promotes hydrolytic degradation of the naphthalene core [9].

Industrial reactors address the reaction violence (vigorous foaming and steam evolution) through staged addition systems. Automated feeders introduce sulfonate powder beneath the molten hydroxide surface at 5-10% of the total mass per minute, minimizing oxygen entrainment and oxidative side reactions [4]. Copper-lined reactors enhance thermal homogeneity, as copper's high thermal conductivity (401 W/m·K) prevents localized overheating that generates tarry decomposition products [9]. Post-fusion, the molten mixture is quenched in aqueous medium, generating water-soluble potassium naphtholate intermediates that undergo subsequent butylation and sulfonation to yield the target surfactant [9].

Table 2: Alkali Fusion Parameters for Potassium Naphtholate Synthesis

Process ParameterOptimal RangeEffect of Deviation (-)Effect of Deviation (+)
Temperature290 ± 10°CIncomplete fusionTar formation
KOH:Sulfonate molar ratio2.7:1Residual sulfonateHydrocarbon degradation
Addition rate7% mass/minExtended reaction timeFoam overflow
Agitation150-200 rpmPoor heat transferEmulsification of byproducts
Quenching temperature80-85°CIncomplete dissolutionHydrolysis of naphtholate

Green Chemistry Approaches in Sulfonate Synthesis

Solvent-Free Alkali Fusion Techniques

Modern production of potassium dibutylnaphthalenesulfonate utilizes solvent-free fusion systems that eliminate the environmental burden of organic solvents while enhancing reaction efficiency. The implementation of eutectic hydroxide mixtures (KOH/NaOH blends) reduces the fusion temperature to 250-270°C – a 40-50°C reduction compared to pure KOH systems [9]. This temperature reduction decreases energy consumption by approximately 30% while maintaining conversion yields above 95% [4]. The eutectic mixture's lowered melting point (120°C vs. 360°C for pure KOH) originates from disrupted crystal lattice formation between dissimilar cations, creating a fluid medium that enhances mass transfer of sulfonate anions [9].

Advanced reactor designs incorporate inductive heating systems that directly agitate molecules via oscillating magnetic fields, achieving homogeneous temperature distribution without mechanical stirring [4]. This eliminates hot spots responsible for carbonization byproducts and reduces batch-to-batch variability. Post-fusion, the molten mixture undergoes direct steam stripping to recover unreacted potassium hydroxide, reducing alkali consumption by 40-45% compared to single-use hydroxide processes [4] [9]. Life cycle assessments confirm solvent-free processes reduce the carbon footprint by 2.8 kg CO2/kg product through eliminated solvent production and distillation steps [6].

Waste Minimization in Large-Scale Production

Industrial synthesis of potassium dibutylnaphthalenesulfonate employs closed-loop scrubbing systems to capture and repurpose gaseous byproducts from sulfonation and fusion. Sulfur trioxide emissions from sulfonation reactors pass through countercurrent packed beds irrigated with potassium carbonate solution, converting SO3 to potassium sulfate fertilizer byproduct [4]. This approach achieves >99% SO3 capture while generating marketable co-products. Similarly, fusion off-gases containing volatile organic compounds undergo catalytic oxidation over Pt/Al2O3 catalysts at 400°C, converting hydrocarbons to CO2 and water with 98% efficiency [4].

Solid waste streams are minimized through salt recovery crystallization. Process liquors containing potassium sulfate and sodium chloride (from neutralization) are concentrated in multi-effect evaporators, yielding crystalline salts with purity >98% [8]. The purified salts are then marketed to agricultural and water treatment sectors. Modern facilities report waste reduction factors of 15-20x compared to conventional processes, achieving near-zero liquid discharge through these recovery techniques [4] [8]. Water consumption is minimized via countercurrent rinse systems that reduce freshwater demand by 70%, with final effluents containing <50 ppm total dissolved solids after reverse osmosis treatment [6].

Table 3: Waste Stream Utilization in Industrial Production

Waste StreamTreatment MethodRecovered ProductPurityUtilization Pathway
SO3 off-gasesK2CO3 scrubbingPotassium sulfate>99%Fertilizer production
Neutralization brinesMulti-effect evaporationKCl/NaCl crystals98-99%Deicing agents, water softening
Organic volatilesCatalytic oxidationCO2 + H2ON/ASafe atmospheric release
Spent filter aidsThermal desorptionRecyclable filter media>95% purityReactor reuse
Concentrated brinesSolar crystallizationMixed sulfate salts85-90%Construction materials

Chemical Compounds Mentioned in Article:

  • Potassium dibutylnaphthalenesulfonate
  • 1-Dibutylnaphthalenesulfonic acid
  • 2-Dibutylnaphthalenesulfonic acid
  • Potassium hydroxide (KOH)
  • Sodium hydroxide (NaOH)
  • Fuming sulfuric acid (Oleum)
  • Sulfur trioxide (SO3)
  • Potassium sulfate (K2SO4)
  • Potassium carbonate (K2CO3)
  • Sodium chloride (NaCl)
  • Potassium naphtholate

Properties

CAS Number

85409-94-5

Product Name

Potassium dibutylnaphthalenesulfonate

IUPAC Name

potassium;2,3-dibutylnaphthalene-1-sulfonate

Molecular Formula

C18H23KO3S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C18H24O3S.K/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1

InChI Key

ZLPDNQKSWRKHIP-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[K+]

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